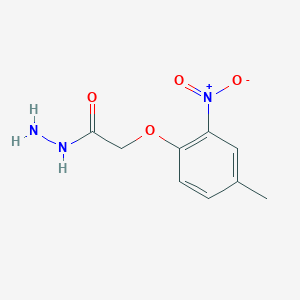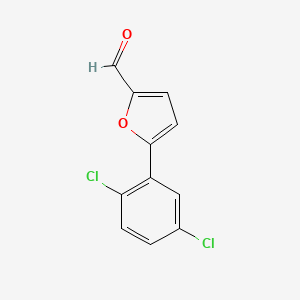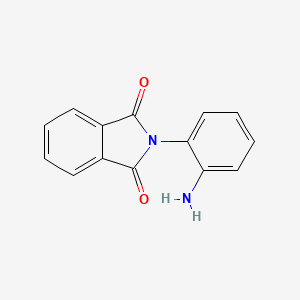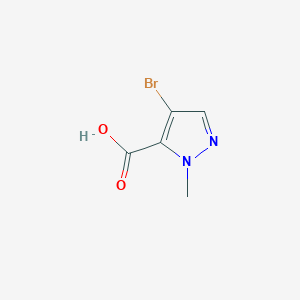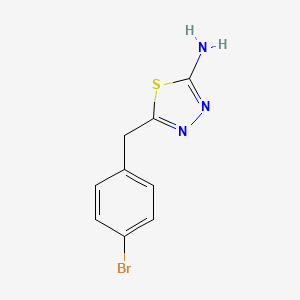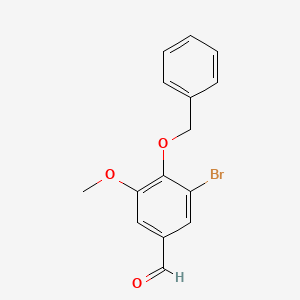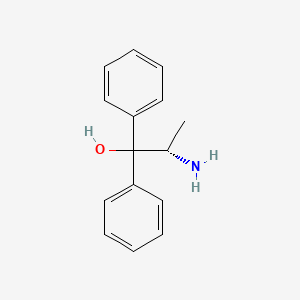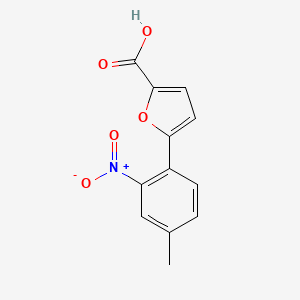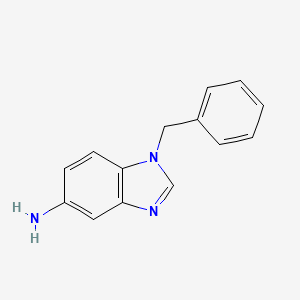
1-Benzyl-1H-benzimidazol-5-amin
Übersicht
Beschreibung
1-benzyl-1H-benzimidazol-5-amine is a heterocyclic aromatic compound that belongs to the benzimidazole family. Benzimidazoles are known for their wide range of biological activities, including antimicrobial, antiviral, anticancer, and antihypertensive properties . The structure of 1-benzyl-1H-benzimidazol-5-amine consists of a benzimidazole core with a benzyl group attached to the nitrogen atom at position 1 and an amine group at position 5.
Wissenschaftliche Forschungsanwendungen
1-benzyl-1H-benzimidazol-5-amine has numerous applications in scientific research:
Biology: Investigated for its antimicrobial and antiviral properties.
Medicine: Explored for potential anticancer and antihypertensive activities.
Industry: Utilized in the development of new materials and as a corrosion inhibitor.
Wirkmechanismus
Target of Action
The primary targets of 1-benzyl-1H-benzimidazol-5-amine are various enzymes involved in a wide range of therapeutic uses . The compound binds to these enzymes, inhibiting their function and leading to the desired therapeutic effects .
Mode of Action
1-benzyl-1H-benzimidazol-5-amine interacts with its targets by binding to them, thereby inhibiting their function . This interaction results in changes in the biochemical pathways that these enzymes are involved in .
Biochemical Pathways
1-benzyl-1H-benzimidazol-5-amine affects several biochemical pathways due to its inhibitory action on various enzymes . These pathways include those involved in diabetes, cancer, microbial infections, parasitic infections, pain, viral infections, histamine responses, cardiovascular disease, neurology, endocrinology, ophthalmology, and more .
Pharmacokinetics
The pharmacokinetic properties of 1-benzyl-1H-benzimidazol-5-amine include increased stability and bioavailability . These properties impact the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, enhancing its therapeutic effects .
Result of Action
The molecular and cellular effects of 1-benzyl-1H-benzimidazol-5-amine’s action include the inhibition of various enzymes, leading to changes in the biochemical pathways they are involved in . This results in the therapeutic effects of the compound, such as antidiabetic, anticancer, antimicrobial, antiparasitic, analgesic, antiviral, and antihistamine effects, as well as effects on cardiovascular disease, neurology, endocrinology, ophthalmology, and more .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-benzyl-1H-benzimidazol-5-amine. For example, the compound has been found to be a good corrosion inhibitor for extremely aggressive, corrosive acidic media such as 1 M HCl, 1 M HNO3, 1.5 M H2SO4, basic media, 0.1 M NaOH or salt solutions . This suggests that the compound’s action and stability can be influenced by the pH and ionic strength of its environment .
Biochemische Analyse
Biochemical Properties
1-benzyl-1H-benzimidazol-5-amine plays a crucial role in several biochemical reactions. It interacts with a variety of enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit cyclooxygenase enzymes, which are involved in the inflammatory response . Additionally, 1-benzyl-1H-benzimidazol-5-amine can bind to DNA grooves, exhibiting DNA-cleavage properties . These interactions highlight the compound’s potential as an anti-inflammatory and anticancer agent.
Cellular Effects
The effects of 1-benzyl-1H-benzimidazol-5-amine on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to induce apoptosis in cancer cells by activating caspase pathways . Furthermore, 1-benzyl-1H-benzimidazol-5-amine can alter the expression of genes involved in cell cycle regulation, thereby inhibiting cell proliferation .
Molecular Mechanism
At the molecular level, 1-benzyl-1H-benzimidazol-5-amine exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and DNA, leading to enzyme inhibition or activation and changes in gene expression. For instance, the compound’s ability to inhibit cyclooxygenase enzymes results in reduced production of pro-inflammatory mediators . Additionally, its interaction with DNA can lead to the cleavage of DNA strands, which is a critical step in its anticancer activity .
Temporal Effects in Laboratory Settings
The temporal effects of 1-benzyl-1H-benzimidazol-5-amine in laboratory settings have been studied extensively. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light and heat . Long-term studies have shown that 1-benzyl-1H-benzimidazol-5-amine can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis .
Dosage Effects in Animal Models
In animal models, the effects of 1-benzyl-1H-benzimidazol-5-amine vary with different dosages. At low doses, the compound exhibits therapeutic effects, such as anti-inflammatory and anticancer activities . At high doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These findings underscore the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
1-benzyl-1H-benzimidazol-5-amine is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a role in its metabolism and detoxification . The compound can also affect metabolic flux and alter the levels of various metabolites, contributing to its therapeutic effects .
Transport and Distribution
The transport and distribution of 1-benzyl-1H-benzimidazol-5-amine within cells and tissues are mediated by specific transporters and binding proteins. For example, it can be transported across cell membranes by organic cation transporters . Once inside the cell, 1-benzyl-1H-benzimidazol-5-amine can accumulate in specific tissues, such as the liver and kidneys, where it exerts its effects .
Subcellular Localization
The subcellular localization of 1-benzyl-1H-benzimidazol-5-amine is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, it has been observed to localize in the nucleus, where it interacts with DNA and modulates gene expression .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-benzyl-1H-benzimidazol-5-amine can be synthesized through various methods. One common approach involves the condensation of o-phenylenediamine with benzaldehyde, followed by cyclization and reduction steps . The reaction typically proceeds as follows:
Condensation: o-phenylenediamine reacts with benzaldehyde in the presence of an acid catalyst to form a Schiff base.
Cyclization: The Schiff base undergoes cyclization to form the benzimidazole ring.
Reduction: The resulting benzimidazole derivative is reduced to yield 1-benzyl-1H-benzimidazol-5-amine.
Industrial Production Methods
Industrial production of 1-benzyl-1H-benzimidazol-5-amine often involves similar synthetic routes but may utilize more efficient catalysts and optimized reaction conditions to enhance yield and purity. Microwave-assisted synthesis has been reported to provide better yields compared to conventional heating methods .
Analyse Chemischer Reaktionen
Types of Reactions
1-benzyl-1H-benzimidazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amine group at position 5 can undergo nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of 1-benzyl-1H-benzimidazol-5-amine.
Reduction: Reduced derivatives with modified functional groups.
Substitution: Substituted benzimidazole derivatives with various functional groups.
Vergleich Mit ähnlichen Verbindungen
1-benzyl-1H-benzimidazol-5-amine can be compared with other benzimidazole derivatives:
1H-benzimidazole: The parent compound with a simpler structure and similar biological activities.
2-substituted benzimidazoles: Compounds with substitutions at position 2, often exhibiting different biological properties.
Pyrimido[1,2-a]benzimidazoles: Compounds with an additional fused ring, showing unique pharmacological activities.
1-benzyl-1H-benzimidazol-5-amine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties.
Eigenschaften
IUPAC Name |
1-benzylbenzimidazol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3/c15-12-6-7-14-13(8-12)16-10-17(14)9-11-4-2-1-3-5-11/h1-8,10H,9,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCQCJIKCEPOTMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=NC3=C2C=CC(=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60360197 | |
| Record name | 1-Benzyl-1H-benzimidazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60360197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26530-89-2 | |
| Record name | 1-Benzyl-1H-benzimidazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60360197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


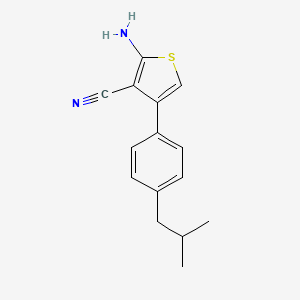
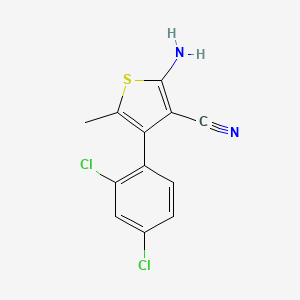
![5-Methyl-6-phenylthieno[2,3-d]pyrimidin-4-ol](/img/structure/B1269379.png)
